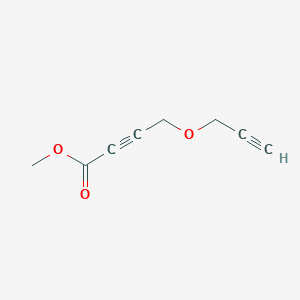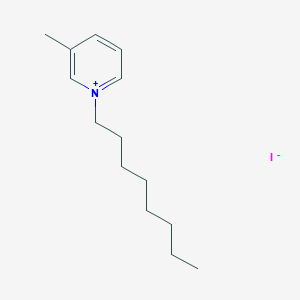
3-Methyl-1-octylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-octylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C14H24IN. This compound is part of the pyridinium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the iodide ion makes it particularly interesting for research in ionic liquids and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature of around 70°C for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-octylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of 3-Methyl-1-octylpyridin-1-ium chloride or bromide.
Applications De Recherche Scientifique
3-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other advanced materials.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the development of new materials with unique electrical and thermal properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-3-methylpyridinium iodide
- 1-Butyl-3-methylpyridinium iodide
- 1-Hexyl-3-methylpyridinium iodide
Uniqueness
3-Methyl-1-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and ionic conductivity .
Propriétés
Numéro CAS |
258279-32-2 |
|---|---|
Formule moléculaire |
C14H24IN |
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
3-methyl-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KMQXCRYVRPDQDR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)

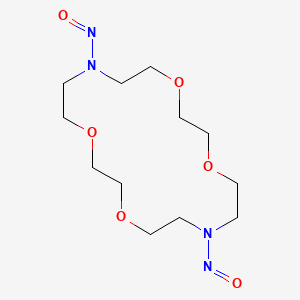
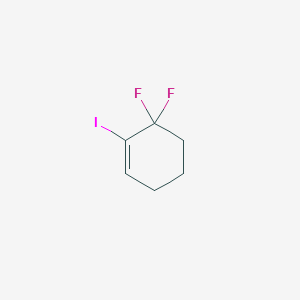
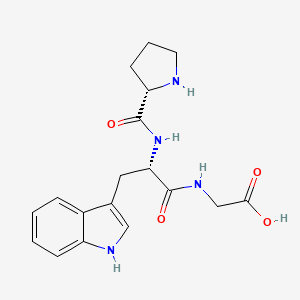
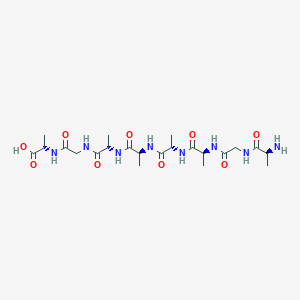
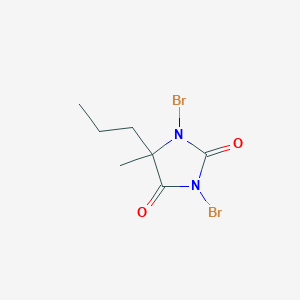
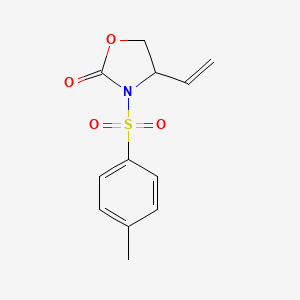
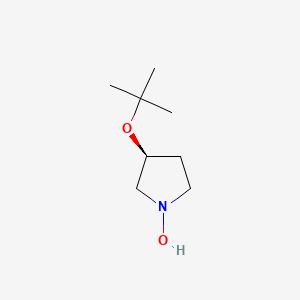

![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
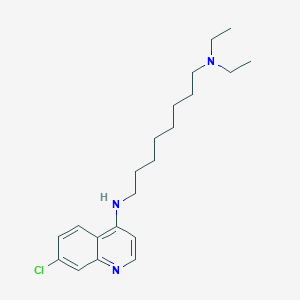
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
